Welcome to the BenchChem Online Store!
molecular formula C5H8O3 B124175 3-Oxopentanoic acid CAS No. 10191-25-0

3-Oxopentanoic acid

Cat. No. B124175
M. Wt: 116.11 g/mol
InChI Key: FHSUFDYFOHSYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063044B2

Procedure details

A stirred suspension of magnesium turnings (1.83 g, 75.0 mmol) in methanol (85 ml) was heated under reflux for 90 minutes. The suspension was cooled to room temperature and a solution of 3-ketopentanoic acid (17.4 g, 150.0 mmol) in methanol (15 ml) was added. The white suspension dissolved to give a pale yellow solution. The reaction was stirred at room temperature for 1 hour and then concentrated under reduced pressure to give a pale yellow solid which was dissolved in N,N-dimethylformamide (50 ml). In a separate flask carbonyldiimidazole (13.4 g, 83.0 mmol) was added portionwise to a stirred solution of cyclopropanecarboxylic acid (6.46 g, 75.0 mmol) in N,N-dimethylformamide (150 ml) at room temperature under nitrogen. The reaction was stirred for 90 minutes and then the magnesium salt previously prepared was added dropwise. The reaction was stirred for 3 days and then poured into 1.0M hydrochloric acid (150 ml). The aqueous phase was extracted with ether (3×200 ml) and the combined organic phases were dried over magnesium sulphate, filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography on silica gel eluting with pentane:ethyl acetate (90:10, by volume) to provide the title compound (9.33 g) as a yellow oil.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
6.46 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[O:2]=[C:3]([CH2:8]C)[CH2:4][C:5](O)=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:22]1([C:25]([OH:27])=O)[CH2:24][CH2:23]1.Cl>CO.CN(C)C=O>[CH:22]1([C:25](=[O:27])[CH2:8][C:3](=[O:2])[CH2:4][CH3:5])[CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
[Mg]
Name
Quantity
85 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
17.4 g
Type
reactant
Smiles
O=C(CC(=O)O)CC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
13.4 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
6.46 g
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 90 minutes
Duration
90 min
DISSOLUTION
Type
DISSOLUTION
Details
The white suspension dissolved
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid which
STIRRING
Type
STIRRING
Details
The reaction was stirred for 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The reaction was stirred for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel eluting with pentane:ethyl acetate (90:10, by volume)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C(CC(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.33 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.